1-Benzhydryl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea
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Overview
Description
1-Benzhydryl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea is an organic compound that belongs to the benzhydryl group. This compound is characterized by the presence of a benzhydryl moiety attached to a urea group, which is further connected to a dithiepan ring with a hydroxy substituent. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzhydryl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzhydryl Intermediate: This step involves the reaction of diphenylmethane with a suitable reagent to introduce the benzhydryl group.
Formation of the Dithiepan Ring: The dithiepan ring is synthesized through a series of reactions involving sulfur-containing reagents.
Coupling of the Benzhydryl and Dithiepan Intermediates: The benzhydryl intermediate is then coupled with the dithiepan intermediate under specific reaction conditions to form the desired compound.
Introduction of the Urea Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Benzhydryl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The benzhydryl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions include:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Various benzhydryl derivatives.
Scientific Research Applications
1-Benzhydryl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Diphenylmethane Derivatives: Compounds with similar benzhydryl structures.
Urea Derivatives: Compounds with similar urea groups.
Dithiepan Derivatives: Compounds with similar dithiepan rings.
Uniqueness
1-Benzhydryl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea is unique due to its combination of benzhydryl, urea, and dithiepan moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
1-benzhydryl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S2/c23-19(21-13-20(24)14-25-11-12-26-15-20)22-18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18,24H,11-15H2,(H2,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGUYOILWZLUGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(CS1)(CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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